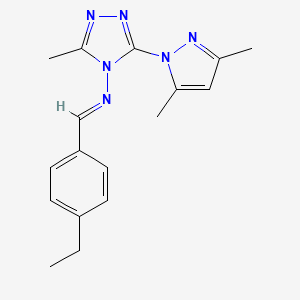

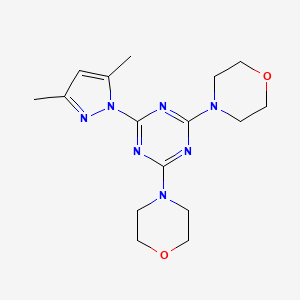

![molecular formula C20H22N4O2 B5555097 N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5555097.png)

N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves catalytic reactions or multi-step synthetic routes that enable the precise formation of the desired chemical structure. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, suggesting potential methodologies for synthesizing compounds with similar functional groups (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N'-[4-(Dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been studied using various techniques, including density functional theory (DFT). These studies provide insights into bond lengths, angles, and overall geometry, which are crucial for understanding the compound's chemical behavior (Varela, Gómez, & Valencia, 2016).

Chemical Reactions and Properties

Hydrazides and related compounds participate in a variety of chemical reactions, including cyclocondensations and formations of heterocyclic systems. These reactions often result from the interaction of the compound's functional groups with nucleophiles or electrophiles, leading to the synthesis of complex molecules with potential biological activity (Dzvinchuk, 2007).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing complexes with Schiff base ligands, including derivatives related to N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide. These studies often focus on the potential of these complexes in various applications, from catalysis to biological activity. For example, El‐Gammal et al. (2021) synthesized new Schiff base ligands and their metal complexes, characterized them through various techniques, and evaluated their DNA binding, antibacterial, and catalytic activities (El‐Gammal et al., 2021).

Anticancer and Antibacterial Activities

Compounds derived from N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide have been investigated for their anticancer and antibacterial properties. The synthesis of novel derivatives and evaluation of their biological activities is a common theme, with some compounds showing promising results. For instance, Abu‐Hashem and Aly (2017) reported on the synthesis of various derivatives and their screening for antitumor activities, highlighting the potential of these compounds in medical applications (Abu‐Hashem & Aly, 2017).

Catalytic Applications

The catalytic properties of derivatives related to N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide have been a subject of research. Studies have explored their use as catalysts in chemical reactions, offering insights into their efficiency and potential for recyclability. Liu et al. (2014) investigated the use of a DMAP salt as a recyclable catalyst for the acylation of alcohols, providing a detailed analysis of the reaction mechanism and its implications for synthetic chemistry (Liu et al., 2014).

Fluorescence Applications

The fluorescence properties of compounds derived from N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide have been studied for their potential applications in analytical chemistry. Iwata et al. (1994) developed a highly sensitive and selective fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), showcasing the utility of these compounds in enhancing detection sensitivity (Iwata et al., 1994).

Propiedades

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-23(2)17-10-8-15(9-11-17)14-21-22-20(26)16-5-3-6-18(13-16)24-12-4-7-19(24)25/h3,5-6,8-11,13-14H,4,7,12H2,1-2H3,(H,22,26)/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXIUTPUJOXZGN-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

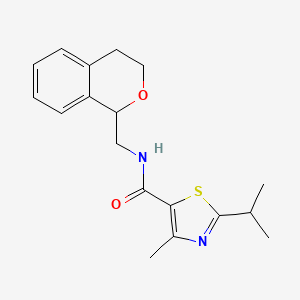

![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)

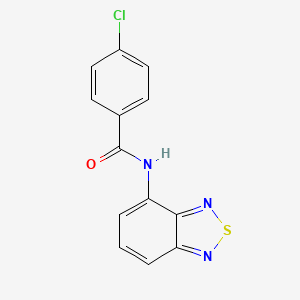

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

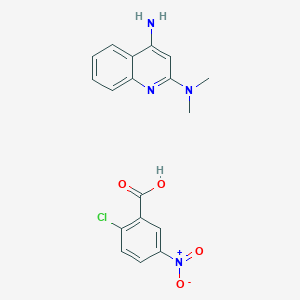

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)